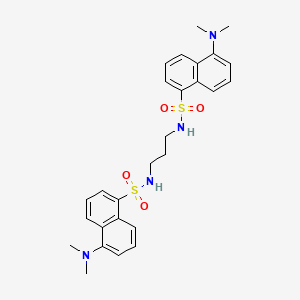
Glycine, N-(aminothioxomethyl)-
描述
Glycine, N-(aminothioxomethyl)-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an aminothioxomethyl group attached to the glycine molecule. Glycine itself is the simplest amino acid and is known for its role as an inhibitory neurotransmitter in the central nervous system, as well as its involvement in the synthesis of proteins and other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(aminothioxomethyl)- typically involves the reaction of glycine with a suitable aminothioxomethylating agent. One common method is the reaction of glycine with thiourea and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the desired product.
Industrial Production Methods: Industrial production of Glycine, N-(aminothioxomethyl)- can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pH, and reaction time to ensure consistent production of high-quality product.
化学反应分析
Types of Reactions: Glycine, N-(aminothioxomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The aminothioxomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学研究应用
Chemistry: Glycine, N-(aminothioxomethyl)- is used as a building block in the synthesis of various complex molecules
Biology: In biological research, this compound is used to study the effects of aminothioxomethylation on protein function and structure. It can be incorporated into peptides and proteins to investigate how this modification influences their activity and interactions.
Medicine: Glycine, N-(aminothioxomethyl)- has potential applications in drug development. Its ability to modify proteins and peptides makes it a valuable tool for designing novel therapeutics with enhanced stability and activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of new materials with tailored properties for specific applications.
作用机制
The mechanism by which Glycine, N-(aminothioxomethyl)- exerts its effects involves the modification of target molecules through the introduction of the aminothioxomethyl group. This modification can alter the chemical and physical properties of the target molecules, affecting their stability, reactivity, and interactions with other molecules. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or chemical synthesis.
相似化合物的比较
Glycine: The parent compound, which lacks the aminothioxomethyl group.
N-Methylglycine (Sarcosine): A derivative of glycine with a methyl group attached to the nitrogen atom.
N-Acetylglycine: A derivative of glycine with an acetyl group attached to the nitrogen atom.
Uniqueness: Glycine, N-(aminothioxomethyl)- is unique due to the presence of the aminothioxomethyl group, which imparts distinct chemical and physical properties. This modification allows for specific interactions and reactivity that are not observed with other glycine derivatives. The ability to introduce this group into target molecules makes it a valuable tool in various fields of research and industry.
属性
IUPAC Name |
2-(carbamothioylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2S/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIESEUTUOQOHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199619 | |
| Record name | Glycine, N-(aminothioxomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51675-47-9 | |
| Record name | N-(Aminothioxomethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51675-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(aminothioxomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051675479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(aminothioxomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(THIOCARBAMOYL)-GLYCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile](/img/structure/B1622000.png)

